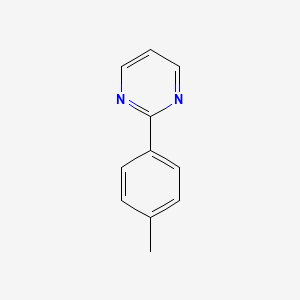

2-(p-Tolyl)pyrimidine

Description

The exact mass of the compound 2-(p-Tolyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(p-Tolyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Tolyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHSRAQHJSBAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77232-13-4 | |

| Record name | 2-(p-Tolyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of 2-(p-Tolyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The compound 2-(p-Tolyl)pyrimidine, a derivative featuring a p-tolyl substituent, serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design, enabling the optimization of molecular interactions with biological targets. This guide provides a comprehensive, field-proven framework for the determination, analysis, and computational modeling of the crystal structure of 2-(p-Tolyl)pyrimidine. While a publicly deposited crystal structure for this specific molecule is not available as of this writing, this document outlines the complete workflow a researcher would undertake for its elucidation, from synthesis to final structural analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to apply crystallographic and computational techniques to heterocyclic compounds.

Introduction: The Significance of 2-(p-Tolyl)pyrimidine

2-(p-Tolyl)pyrimidine is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₀N₂. Its structure, comprising a pyrimidine ring linked to a p-tolyl group, imparts favorable physicochemical properties, such as enhanced reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis.[1]

The pyrimidine core is a privileged structure in drug discovery, known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substituents on the pyrimidine ring dictate its biological function and target specificity. Therefore, precise knowledge of the three-dimensional geometry of derivatives like 2-(p-Tolyl)pyrimidine is critical for understanding structure-activity relationships (SAR) and for designing next-generation therapeutics with improved potency and selectivity.

Physicochemical Properties

A summary of the known properties of 2-(p-Tolyl)pyrimidine is presented below.

| Property | Value | Reference(s) |

| CAS Number | 77232-13-4 | |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.22 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 88 - 92 °C |

The Pathway to Crystal Structure Elucidation: An Experimental Workflow

The definitive method for determining the atomic arrangement of a small molecule is single-crystal X-ray diffraction (SCXRD).[2] This process requires obtaining a high-quality single crystal, which can often be the most challenging step. The overall workflow is a multi-stage process from material synthesis to data analysis.

Sources

2-(p-Tolyl)pyrimidine chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(p-Tolyl)pyrimidine

Abstract

2-(p-Tolyl)pyrimidine is an aromatic heterocyclic compound that has garnered significant attention as a versatile building block in modern chemistry. Featuring a π-deficient pyrimidine ring directly coupled to an electron-rich p-tolyl moiety, this molecule possesses a unique electronic and structural profile. This guide provides a comprehensive technical overview of 2-(p-tolyl)pyrimidine, synthesized for an audience of researchers, medicinal chemists, and materials scientists. We will delve into its core physicochemical and spectroscopic properties, explore prevalent synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in drug discovery, agrochemicals, and materials science. The content herein is grounded in established scientific literature, offering both foundational knowledge and field-proven insights to empower innovative research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. This section details the key physical, chemical, and spectroscopic characteristics of 2-(p-tolyl)pyrimidine.

Core Chemical Properties

The fundamental properties of 2-(p-tolyl)pyrimidine are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies. The compound presents as a stable, crystalline solid under standard conditions, with good solubility in many common organic solvents, a characteristic enhanced by the p-tolyl group.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.22 g/mol | [1][3] |

| CAS Number | 77232-13-4 | [1][3][4] |

| Appearance | White to light yellow/orange crystalline powder | [1][2][5] |

| Melting Point | 88 - 92 °C | [1][2][4] |

| Boiling Point (Predicted) | 208.1 ± 23.0 °C | [4] |

| pKa (Predicted) | 1.35 ± 0.13 | [4] |

| Purity | ≥ 98% (GC) | [1][2] |

| Storage Conditions | 2 - 8 °C, Inert atmosphere | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification and purity assessment. While specific spectra depend on the acquisition conditions, the following provides an expert interpretation of the expected spectroscopic signature of 2-(p-tolyl)pyrimidine.

-

¹H NMR: The proton NMR spectrum is highly characteristic. It would feature a singlet for the methyl (–CH₃) protons of the tolyl group around δ 2.4 ppm. The aromatic region (δ 7.0-9.0 ppm) would show two distinct patterns: an AA'BB' system for the para-substituted tolyl ring (two doublets, integrating to 2H each) and the signals for the pyrimidine ring protons. The C5 proton of the pyrimidine ring typically appears as a triplet, while the C4 and C6 protons appear as a doublet.

-

¹³C NMR: The carbon spectrum would display a signal for the methyl carbon around δ 21 ppm. The aromatic region would contain signals for the six carbons of the tolyl ring and the four distinct carbons of the pyrimidine ring. The carbon at the 2-position of the pyrimidine, being attached to two nitrogen atoms and the aryl group, would be significantly deshielded. Spectroscopic data for related pyrimidine derivatives can serve as a valuable benchmark for analysis.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Key fingerprint absorptions would include C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region, which are characteristic of the pyrimidine heterocycle.[7]

-

Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak (M⁺) at m/z = 170.22, confirming the molecular weight.

Part 2: Synthesis Methodologies

The synthesis of 2-(p-tolyl)pyrimidine can be accomplished through several reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. As a Senior Application Scientist, the recommendation is to prioritize methods that are scalable, high-yielding, and utilize commercially available precursors.

Common Synthetic Routes

Three principal strategies have proven effective for the synthesis of 2-arylpyrimidines, including the title compound.

-

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is arguably the most versatile and widely used method. It involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with p-tolylboronic acid in the presence of a palladium catalyst and a base.[8][9] The reaction is known for its high functional group tolerance and generally excellent yields. The choice of catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for efficient coupling.[10][11]

-

B. Nucleophilic Aromatic Substitution (SNAr): This metal-free approach offers a cost-effective alternative. An activated 2-substituted pyrimidine, often bearing a good leaving group like a sulfone, can react with a p-tolyl nucleophile, such as a Grignard reagent (p-tolylmagnesium bromide).[12] This method's efficiency is highly dependent on the electronic tuning of the pyrimidine ring.

-

C. Classical Ring Condensation: This foundational method involves the cyclocondensation of p-toluamidine with a 1,3-dicarbonyl compound or a synthetic equivalent. While fundamental to pyrimidine chemistry, this approach may lack the regiocontrol and substrate scope of modern cross-coupling reactions.[13]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a reliable, lab-scale synthesis of 2-(p-tolyl)pyrimidine. The causality behind the choice of reagents is critical: Pd(PPh₃)₄ is a robust, well-understood catalyst for this type of coupling; potassium carbonate is an effective and economical base; and the DME/water solvent system facilitates the dissolution of both organic and inorganic reagents, which is essential for the catalytic cycle.[8]

Reaction: 2-Chloropyrimidine + p-Tolylboronic Acid → 2-(p-Tolyl)pyrimidine

Reagents & Materials:

-

2-Chloropyrimidine (1.0 eq)

-

p-Tolylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, p-tolylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add DME and water (typically a 4:1 to 3:1 ratio). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. Causality: Removing oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(p-tolyl)pyrimidine as a crystalline solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for 2-(p-tolyl)pyrimidine.

Part 3: Chemical Reactivity and Derivatization

The reactivity of 2-(p-tolyl)pyrimidine is a fascinating interplay between its two constituent parts: the electron-deficient pyrimidine ring and the electron-donating p-tolyl group.

Electronic Nature and Reactivity Overview

The pyrimidine ring is a classic example of a π-deficient heterocycle. The two electronegative nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), which typically requires harsh conditions.[14]

The p-tolyl group, attached at the 2-position, exerts an electron-donating effect through hyperconjugation and weak induction. This has two main consequences:

-

It slightly reduces the electron deficiency of the pyrimidine ring compared to an unsubstituted pyrimidine.

-

It activates the attached benzene ring towards EAS, directing incoming electrophiles to the ortho positions relative to the methyl group.

Key Reaction Classes

-

A. Electrophilic Aromatic Substitution (EAS): While EAS on the pyrimidine core is challenging, the tolyl ring readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation. These reactions provide a handle for further functionalization on the aryl portion of the molecule.

-

B. Nucleophilic Aromatic Substitution (SNAr): To make the pyrimidine ring reactive towards nucleophiles, a leaving group (like a halogen) must be present at the 4- or 6-position. 2-(p-Tolyl)-4-chloropyrimidine, for instance, is an excellent substrate for SNAr reactions with amines, alkoxides, or thiolates, serving as a gateway to a vast library of derivatives.[15][16]

-

C. Reactions at Ring Nitrogens: As a weak base, the pyrimidine nitrogens can be protonated in acidic media or alkylated with electrophiles like alkyl halides to form pyrimidinium salts.[17]

-

D. Derivatization of the Methyl Group: The benzylic protons of the tolyl group can be involved in radical reactions. For example, free-radical bromination (e.g., with NBS) can introduce a bromine atom, creating a versatile benzyl bromide intermediate. The methyl group can also be oxidized to a carboxylic acid under strong oxidizing conditions.

Derivatization Pathways Diagram

Caption: Key derivatization pathways starting from 2-(p-tolyl)pyrimidine.

Part 4: Applications in Research and Development

The unique structure of 2-(p-tolyl)pyrimidine makes it a valuable intermediate and a "privileged scaffold" in several high-value R&D sectors.[1][6]

Medicinal Chemistry Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[18][19] 2-(p-Tolyl)pyrimidine serves as a key starting material for pharmacologically active molecules.

-

Oncology: Derivatives of 2-arylaminopyrimidines have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutants like T790M/L858R that confer resistance to existing therapies for non-small cell lung cancer.[16]

-

Anti-inflammatory and Immunology: The scaffold is used to develop dual inhibitors targeting pathways involved in acute lung injury, demonstrating potential in treating severe inflammatory conditions.[20]

-

Antifibrotic Agents: Novel derivatives have shown promising antifibrotic activity, indicating potential for treating conditions characterized by excessive collagen deposition.[6]

Agrochemicals

In agriculture, the pyrimidine scaffold is crucial for developing next-generation crop protection agents. 2-(p-Tolyl)pyrimidine is used as an intermediate in the synthesis of selective herbicides and fungicides that offer enhanced efficacy and better safety profiles.[1][2]

Materials Science and Coordination Chemistry

Beyond life sciences, 2-(p-tolyl)pyrimidine finds applications in advanced materials.

-

High-Performance Polymers: Its incorporation into polymer backbones can improve thermal stability and mechanical properties.[1]

-

Ligand Chemistry: The nitrogen atoms of the pyrimidine ring can coordinate with metal ions. This allows 2-(p-tolyl)pyrimidine and its derivatives to be used as ligands in the design of catalysts and functional materials with unique electronic or photophysical properties.[1][2]

Conclusion

2-(p-Tolyl)pyrimidine is far more than a simple chemical intermediate; it is a highly enabling platform for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an ideal starting point for complex molecular design. From developing targeted cancer therapies and advanced crop protection solutions to creating novel materials, the 2-(p-tolyl)pyrimidine scaffold continues to demonstrate its immense value and potential. This guide has provided the core technical knowledge necessary for researchers and developers to confidently and creatively leverage this powerful molecule in their work.

References

- A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. (n.d.). PubMed.

- 2-(p-Tolyl)pyrimidine. (n.d.). Chem-Impex.

- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). PubMed.

- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed.

- Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines. (n.d.).

- 2-(p-Tolyl)-5-vinyl-pyrimidine | C13H12N2 | CID. (n.d.). PubChem, NIH.

- 2-(p-Tolyl)pyrimidine CAS#: 77232-13-4. (n.d.). ChemicalBook.

- Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. (2025). PubMed.

- 2-(p-tolil)pirimidina. (n.d.). Chem-Impex.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). NIH.

- CAS 77232-13-4 | 2-(p-Tolyl)pyrimidine. (n.d.). Hoffman Fine Chemicals.

- 2-(p-Tolyl)pyridine. (n.d.). Sigma-Aldrich.

- 2-(p-Tolyl)pyrimidine 77232-13-4. (n.d.). TCI EUROPE N.V.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

- Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2025).

- 2-(p-Tolyl)pyridine 937-73-5 wiki. (n.d.). Guidechem.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC, NIH.

- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). NIH.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.

- Synthesis, Reaction and Antimicrobial Activity of 2Amino4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile | Request PDF. (2025).

- 2-(p-Tolyl)pyrimidine 77232-13-4. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.

- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI.

- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg

- (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. (n.d.).

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC, PubMed Central.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC, NIH.

- Pyrimidine - Synthesis & Reactions. (2017). YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-(p-Tolyl)pyrimidine CAS#: 77232-13-4 [m.chemicalbook.com]

- 5. 2-(p-Tolyl)pyrimidine | 77232-13-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. growingscience.com [growingscience.com]

- 15. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 20. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(p-Tolyl)pyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(p-Tolyl)pyrimidine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and supported by data from analogous structures.

Introduction

2-(p-Tolyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a p-tolyl group. Its molecular formula is C₁₁H₁₀N₂ and it has a molecular weight of 170.22 g/mol .[1] This molecule serves as a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the electronic properties imparted by the tolyl substituent. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide provides a detailed analysis of what to expect and how to interpret the primary spectroscopic data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering of 2-(p-tolyl)pyrimidine.

Caption: Molecular structure of 2-(p-tolyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 2-(p-tolyl)pyrimidine.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 2-(p-tolyl)pyrimidine, the spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the p-tolyl group.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | Doublet | 2H | H-4, H-6 (Pyrimidine) |

| ~8.35 | Doublet | 2H | H-2', H-6' (Tolyl) |

| ~7.30 | Doublet | 2H | H-3', H-5' (Tolyl) |

| ~7.15 | Triplet | 1H | H-5 (Pyrimidine) |

| ~2.40 | Singlet | 3H | -CH₃ (Tolyl) |

Interpretation:

-

Pyrimidine Protons: The two equivalent protons at positions 4 and 6 of the pyrimidine ring are expected to appear as a doublet at the most downfield region (~8.75 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The proton at position 5 will appear as a triplet, being coupled to the two protons at positions 4 and 6.

-

Tolyl Protons: The p-tolyl group will exhibit a characteristic AA'BB' system. The protons ortho to the pyrimidine ring (H-2' and H-6') will be deshielded and appear as a doublet around 8.35 ppm. The protons meta to the pyrimidine ring (H-3' and H-5') will appear as a doublet at a more upfield position (~7.30 ppm).

-

Methyl Protons: The methyl group protons will give rise to a sharp singlet at approximately 2.40 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C-2 (Pyrimidine) |

| ~157.0 | C-4, C-6 (Pyrimidine) |

| ~141.0 | C-4' (Tolyl) |

| ~135.0 | C-1' (Tolyl) |

| ~129.5 | C-3', C-5' (Tolyl) |

| ~128.5 | C-2', C-6' (Tolyl) |

| ~119.0 | C-5 (Pyrimidine) |

| ~21.5 | -CH₃ (Tolyl) |

Interpretation:

-

Pyrimidine Carbons: The carbon atom at position 2, directly attached to two nitrogen atoms, will be the most deshielded among the pyrimidine carbons. The equivalent carbons at positions 4 and 6 will also be significantly downfield. The carbon at position 5 will be the most upfield of the pyrimidine ring carbons.

-

Tolyl Carbons: The quaternary carbons of the tolyl ring (C-1' and C-4') will appear in the aromatic region. The chemical shifts of the protonated carbons will follow the expected pattern for a p-substituted benzene ring.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Expected Characteristic IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl C-H |

| 1600-1550 | C=N, C=C stretching | Pyrimidine ring |

| 1500-1400 | C=C stretching | Aromatic ring |

| 850-800 | C-H out-of-plane bending | p-disubstituted benzene |

Interpretation:

The IR spectrum of 2-(p-tolyl)pyrimidine will be characterized by several key absorption bands. The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the aromatic C-H stretching vibrations of both the pyrimidine and tolyl rings. Just below 3000 cm⁻¹, absorptions due to the methyl C-H stretching will be observed. The fingerprint region (below 1600 cm⁻¹) will contain a series of sharp bands corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring and the C=C stretching of the tolyl ring. A strong band in the 850-800 cm⁻¹ region is a characteristic indicator of the p-disubstitution pattern of the tolyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 170. This corresponds to the molecular weight of 2-(p-tolyl)pyrimidine.

-

Major Fragments:

-

m/z = 169 (M-H)⁺: Loss of a hydrogen radical.

-

m/z = 143 (M-HCN)⁺: Loss of hydrogen cyanide from the pyrimidine ring.

-

m/z = 91 (C₇H₇)⁺: Tropylium ion, a characteristic fragment for tolyl-containing compounds.

-

m/z = 79 (C₅H₃N₂)⁺: Pyrimidine ring fragment.

-

Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for 2-(p-tolyl)pyrimidine in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(p-tolyl)pyrimidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2-(p-tolyl)pyrimidine with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of 2-(p-tolyl)pyrimidine. By combining the information from NMR, IR, and MS, researchers can confidently confirm the structure and assess the purity of this important synthetic intermediate. The provided interpretations and protocols are intended to serve as a practical resource for scientists engaged in the synthesis and application of novel pyrimidine-based compounds.

References

-

NIST WebBook. 2-p-Tolylpyridine. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). [Link]

-

AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

Sources

The Keystone of Crystallization and Formulation: An In-depth Technical Guide to the Solubility of 2-(p-Tolyl)pyrimidine in Organic Solvents

Foreword: Understanding Solubility as a Critical Parameter

In the landscape of pharmaceutical and materials science, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone, profoundly influencing everything from reaction kinetics and purification strategies to the ultimate bioavailability of a drug substance. 2-(p-Tolyl)pyrimidine, a heterocyclic compound featuring a pyrimidine ring substituted with a p-tolyl group, serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1] Its molecular structure imparts a unique profile of reactivity and, crucially, solubility in organic solvents, which dictates its handling, processing, and formulation.[1]

This technical guide offers a comprehensive exploration of the solubility of 2-(p-Tolyl)pyrimidine. Moving beyond a simple compilation of data, we delve into the thermodynamic principles that govern dissolution, present robust methodologies for its experimental determination, and contextualize the data within practical applications for researchers, chemists, and formulation scientists. Our objective is to provide not just the "what" but the "why" and "how," equipping professionals with the knowledge to rationally select solvents, optimize processes, and accelerate development timelines.

The Theoretical Framework: Thermodynamics of Solid-Liquid Equilibria

The dissolution of a solid crystalline solute, such as 2-(p-Tolyl)pyrimidine, into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. The solubility, or the concentration of the solute in a saturated solution at a given temperature and pressure, represents the point of thermodynamic equilibrium. This equilibrium is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

A fundamental relationship for describing the temperature dependence of solubility is the van't Hoff equation . This model connects the mole fraction solubility (x) to the temperature (T) and the thermodynamic properties of the dissolution process. The apparent thermodynamic analysis of the dissolution process can be performed using the van't Hoff equation, which allows for the calculation of the standard apparent molar enthalpy (ΔH°sol), standard apparent molar Gibbs energy (ΔG°sol), and standard apparent molar entropy (ΔS°sol) of dissolution. These parameters provide critical insights into the nature of the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy.[2][3]

For more precise correlation of experimental solubility data across a range of temperatures, semi-empirical models are often employed. The modified Apelblat equation is a widely used and highly effective model in this regard.[2][3] It provides a more accurate fit to experimental data by incorporating more parameters than the simplified van't Hoff equation. The general form of the Apelblat equation is:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirically determined coefficients that account for the activity coefficient of the solute in the solution. Successful correlation of experimental data with models like the Apelblat equation is essential for interpolating solubility at temperatures not explicitly measured, which is invaluable for process design and optimization.[2]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is the bedrock upon which all theoretical models and practical applications are built. Several methods are available for determining the solubility of a compound like 2-(p-Tolyl)pyrimidine. The choice of method often depends on factors such as the required accuracy, throughput, and the physicochemical properties of the solute and solvent. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a gold standard for generating high-quality thermodynamic solubility data.

The Isothermal Shake-Flask Gravimetric Method

The gravimetric method is a classic and reliable technique for determining solubility.[4][5] It directly measures the mass of the dissolved solute in a known mass of solvent, providing a robust and straightforward measure of solubility.

-

Preparation: Add an excess amount of solid 2-(p-Tolyl)pyrimidine to a series of sealed vials, each containing a known mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium. Preliminary kinetic studies are recommended to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for several hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution during sampling. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed container. Determine the mass of the collected solution.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.

-

Calculation: The mole fraction solubility (x) is calculated from the mass of the dissolved solute and the mass of the solvent.

UV-Vis Spectrophotometry Method

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a sensitive and often faster alternative to the gravimetric method. This technique relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.

-

Preparation and Equilibration: Follow steps 1-3 as described in the gravimetric method.

-

Calibration Curve: Prepare a series of standard solutions of 2-(p-Tolyl)pyrimidine of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sampling and Dilution: Withdraw a small, precise volume of the clear, saturated supernatant. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.

Solubility Data of Pyrimidine Derivatives: An Illustrative Case

For instance, studies on other pyrimidine derivatives have demonstrated that solubility generally increases with temperature, indicating an endothermic dissolution process.[2][3][4] The choice of solvent also plays a critical role, with solubility often being higher in solvents that have similar polarity or can engage in specific interactions (like hydrogen bonding) with the solute. For example, the solubility of many pyrimidine derivatives is found to be greater in polar aprotic solvents like N,N-dimethylformamide (DMF) compared to less polar solvents like carbon tetrachloride.[4][5]

Table 1: Illustrative Mole Fraction Solubility (x) of a Generic Pyrimidine Derivative in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethyl Acetate | N,N-Dimethylformamide (DMF) |

| 298.15 | Data Point 1 | Data Point A | Data Point X |

| 303.15 | Data Point 2 | Data Point B | Data Point Y |

| 308.15 | Data Point 3 | Data Point C | Data Point Z |

| 313.15 | Data Point 4 | Data Point D | Data Point W |

| 318.15 | Data Point 5 | Data Point E | Data Point V |

| 323.15 | Data Point 6 | Data Point F | Data Point U |

| 328.15 | Data Point 7 | Data Point G | Data Point T |

Note: This table is presented as an illustrative example based on trends observed for similar compounds. Specific experimental data for 2-(p-Tolyl)pyrimidine should be generated for precise process design.

Practical Implications for Research and Development

The solubility data of 2-(p-Tolyl)pyrimidine is not merely an academic exercise; it is a critical dataset with direct implications for several key areas of drug development and chemical manufacturing.

-

Process Chemistry and Crystallization: Knowledge of temperature-dependent solubility is fundamental for designing efficient crystallization processes. By constructing a solubility curve, chemists can identify the optimal solvent, temperature range, and cooling profile to control crystal size, morphology, and purity, which are critical quality attributes for an active pharmaceutical ingredient (API).

-

Reaction Solvent Selection: As a key intermediate, 2-(p-Tolyl)pyrimidine is often used in subsequent synthetic steps. Ensuring it remains in solution during a reaction is crucial for achieving optimal reaction rates and yields. Solubility data guides the selection of a solvent that can accommodate both the starting materials and the product, preventing precipitation and simplifying downstream processing.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in a range of pharmaceutically acceptable solvents is the first step in developing a dosage form. Poor solubility can lead to low bioavailability. This data informs strategies to enhance solubility, such as the use of co-solvents, surfactants, or the development of amorphous solid dispersions.

-

Preclinical and Discovery Research: In early-stage drug discovery, solubility in buffers and solvents like DMSO is a key parameter for ensuring accurate results in biological assays. Poor solubility can lead to false negatives or artifactual data due to compound precipitation in the assay medium.

Conclusion

The solubility of 2-(p-Tolyl)pyrimidine in organic solvents is a multi-faceted property that underpins its effective use in scientific research and industrial applications. A thorough understanding, grounded in both thermodynamic principles and precise experimental measurement, is essential for any scientist or engineer working with this important chemical intermediate. By employing robust methodologies such as the isothermal shake-flask method and leveraging the predictive power of thermodynamic models like the Apelblat equation, researchers can generate the high-quality data needed to optimize synthetic routes, control crystallization processes, and design effective formulations. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the critical parameter of solubility, ultimately facilitating more efficient and successful development outcomes.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Baluja, S., & Solanki, H. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

-

ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

- Akbari, J., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209.

- Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 349-355.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(p-Tolyl)pyrimidine Derivatives

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Among the vast landscape of pyrimidine-based compounds, 2-(p-Tolyl)pyrimidine derivatives have emerged as a class of molecules with significant therapeutic potential, warranting a systematic and in-depth investigation of their biological activities.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen 2-(p-Tolyl)pyrimidine derivatives for their biological potential. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental design, ensuring a robust and scientifically sound approach to drug discovery.

Part 1: Synthesis of 2-(p-Tolyl)pyrimidine Derivatives - The Foundation of Screening

The journey of biological activity screening commences with the synthesis of the target compounds. A common and effective method for synthesizing substituted pyrimidines involves the condensation of a chalcone with a suitable amidine, such as guanidine nitrate. The p-tolyl group can be incorporated into the chalcone precursor.

Illustrative Synthetic Pathway:

The following diagram outlines a general synthetic route for 2-(p-Tolyl)pyrimidine derivatives.

Sources

Quantum chemical calculations for 2-(p-Tolyl)pyrimidine

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(p-Tolyl)pyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activities.[1][2] 2-(p-Tolyl)pyrimidine, a derivative featuring a pyrimidine ring substituted with a p-tolyl group, serves as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3] Understanding the fundamental electronic and structural properties of this molecule is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on 2-(p-Tolyl)pyrimidine using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the expert rationale behind key computational choices, ensuring a robust and validated approach to molecular modeling.

Introduction: The Significance of 2-(p-Tolyl)pyrimidine

Pyrimidine and its derivatives are not only fundamental components of nucleic acids but are also recognized as "privileged structures" in drug discovery.[4][5] Their broad pharmacological profile includes anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][6][7] The addition of a p-tolyl group to the pyrimidine core, as in 2-(p-Tolyl)pyrimidine, modulates its lipophilicity, steric profile, and electronic properties, making it a key building block for targeted therapeutics.[3]

Quantum chemical calculations provide an indispensable tool for elucidating the molecular properties that govern biological activity. By simulating the molecule at the quantum level, we can predict its three-dimensional structure, vibrational spectra, and electronic characteristics. This data is critical for:

-

Rational Drug Design: Understanding how the molecule might interact with a biological target, such as an enzyme or receptor.

-

SAR Studies: Correlating calculated electronic properties with observed biological activities to guide the synthesis of more potent analogues.[8][9]

-

Spectroscopic Analysis: Aiding in the interpretation and assignment of experimental data from techniques like NMR and IR spectroscopy.[10]

This guide will focus on a computational workflow centered around Density Functional Theory (DFT), which represents the gold standard for balancing accuracy and computational efficiency in the study of medium-sized organic molecules.[11]

Theoretical Foundations: Causality Behind Method Selection

A robust computational study is built on a well-justified theoretical framework. The choices of method, functional, and basis set are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

The Power of Density Functional Theory (DFT)

For a molecule like 2-(p-Tolyl)pyrimidine, DFT is the method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on its electron density, rather than the complex many-electron wavefunction. This approach has been proven to yield highly accurate results for molecular geometries, energies, and electronic properties at a fraction of the computational cost.[11][12]

Selecting the Functional: The B3LYP Hybrid

The "functional" in DFT is the component that approximates the exchange-correlation energy. Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Expertise & Experience: B3LYP is one of the most widely used and extensively benchmarked functionals in computational chemistry.[13] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the tendency of some other functionals to over-delocalize electrons. This is particularly important for aromatic systems like the pyrimidine and tolyl rings, ensuring a more accurate description of their electronic structure. Numerous studies on pyrimidine derivatives have successfully used B3LYP to correlate computational results with experimental data.[8][9][14]

The Basis Set: 6-311++G(d,p) for Accuracy

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We recommend the 6-311++G(d,p) Pople-style basis set.

-

6-311: This indicates a "split-valence triple-zeta" basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.

-

G: Signifies the use of Gaussian-type functions.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are critical for accurately describing the anisotropic shape of electron density in chemical bonds and are essential for reliable geometry optimizations.[12]

-

++: These are diffuse functions . The first + adds them to heavy atoms and the second + adds them to hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for describing regions of space far from the nucleus. They are important for systems with lone pairs, anions, and for calculating properties related to weak non-covalent interactions, which are often key in drug-receptor binding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable and publishable results for 2-(p-Tolyl)pyrimidine.

Experimental Protocol: A Self-Validating Computational Workflow

This section details the step-by-step methodology for performing the calculations. This protocol is designed as a self-validating system, where the results of one step confirm the validity of the next.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Synthetic Journey of 2-(p-Tolyl)pyrimidine: From Classical Condensations to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its vast derivatives, 2-(p-Tolyl)pyrimidine holds significant interest as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to 2-(p-Tolyl)pyrimidine. We will delve into the mechanistic underpinnings of classical methods, most notably the Pinner synthesis, and explore the advent of modern, highly efficient catalytic cross-coupling reactions that have revolutionized its preparation. This guide aims to equip researchers and drug development professionals with a thorough understanding of the synthetic landscape, offering field-proven insights into experimental choices and providing detailed, validated protocols for the synthesis of this important scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3, are of immense biological importance. They are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes. This inherent biocompatibility has made the pyrimidine ring a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The substitution pattern on the pyrimidine ring is crucial for its biological activity, and the introduction of aryl groups, such as the p-tolyl moiety at the C2 position, can significantly modulate the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. 2-(p-Tolyl)pyrimidine is a versatile intermediate, and its efficient synthesis is a critical step in the development of novel bioactive compounds.[1][2]

The Genesis of Pyrimidine Synthesis: The Pinner Reaction

The history of pyrimidine synthesis is deeply rooted in classical condensation reactions. One of the earliest and most fundamental methods for the preparation of 2-substituted pyrimidines is the Pinner synthesis, first described by Adolf Pinner in the late 19th century.[3][4][5][6] This reaction provides a direct and conceptually straightforward approach to the pyrimidine core.

The Underlying Chemistry of the Pinner Synthesis

The Pinner synthesis involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound.[6][7] To synthesize 2-(p-Tolyl)pyrimidine, p-toluamidine is the key N-C-N building block. The 1,3-dicarbonyl component can be varied to introduce different substituents at other positions of the pyrimidine ring.

The generally accepted mechanism for the acid-catalyzed Pinner synthesis is depicted below. The reaction commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the nitrogen atoms of the p-toluamidine. A series of proton transfer and dehydration steps then lead to the formation of a stable six-membered pyrimidine ring.

Caption: Generalized mechanism of the Pinner synthesis for 2-(p-Tolyl)pyrimidine.

Experimental Protocol: Pinner Synthesis of a 2-(p-Tolyl)pyrimidine Derivative

Objective: To synthesize a 4,6-disubstituted-2-(p-tolyl)pyrimidine.

Materials:

-

p-Toluamidine hydrochloride

-

1,3-Diketone (e.g., acetylacetone for 4,6-dimethyl-2-(p-tolyl)pyrimidine)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Free Amidine: In a round-bottom flask under an inert atmosphere, dissolve p-toluamidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this stirred solution, add sodium ethoxide (1.1 equivalents) and stir the resulting suspension for 30 minutes at room temperature. This in situ generation of the free p-toluamidine base is critical for the subsequent condensation.

-

Condensation: To the suspension of free p-toluamidine, add the 1,3-diketone (1 equivalent) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(p-tolyl)pyrimidine derivative.

Trustworthiness of the Protocol: This protocol incorporates the in-situ formation of the free amidine from its more stable hydrochloride salt, a common and reliable practice in Pinner-type syntheses. The use of an inert atmosphere and anhydrous solvent minimizes side reactions, such as hydrolysis, which can significantly lower the yield. Monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds, including 2-(p-Tolyl)pyrimidine. These methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and often higher yields. The Suzuki-Miyaura coupling is one of the most widely employed of these reactions.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. To synthesize 2-(p-Tolyl)pyrimidine, this would typically involve the coupling of a 2-halopyrimidine with p-tolylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyrimidine to form a Pd(II) intermediate.

-

Transmetalation: The p-tolyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the C-C bond of 2-(p-Tolyl)pyrimidine and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Solutions in the C2-Arylation of Pyrimidines

A significant challenge in the Suzuki-Miyaura coupling of dihalopyrimidines (e.g., 2,4-dichloropyrimidine) is achieving regioselectivity. The C4 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position. However, for the synthesis of 2-(p-Tolyl)pyrimidine, reaction at the C2 position is required.

Recent advancements have addressed this challenge through the development of specific catalyst systems and reaction conditions that favor C2-selectivity. These often involve the use of specialized phosphine ligands that can modulate the steric and electronic environment around the palladium center.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling for 2-Arylpyrimidines

The following is a generalized protocol for the microwave-assisted Suzuki-Miyaura coupling of a 2-halopyrimidine with an arylboronic acid, which can be adapted for the synthesis of 2-(p-Tolyl)pyrimidine. Microwave irradiation often leads to significantly reduced reaction times and improved yields.[7][8]

Objective: To synthesize 2-(p-Tolyl)pyrimidine from a 2-halopyrimidine and p-tolylboronic acid.

Materials:

-

2-Chloropyrimidine or 2-Bromopyrimidine

-

p-Tolylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup: To a microwave reactor vial, add the 2-halopyrimidine (1 equivalent), p-tolylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). The optimal conditions will depend on the specific substrates and catalyst used.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 2-(p-Tolyl)pyrimidine.

Trustworthiness of the Protocol: This microwave-assisted protocol is based on well-established and widely used Suzuki-Miyaura coupling conditions. The use of a slight excess of the boronic acid helps to drive the reaction to completion. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst. Microwave heating provides rapid and uniform heating, leading to more reproducible results and often cleaner reactions compared to conventional heating.

Comparative Analysis of Synthetic Methods

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Pinner Synthesis | p-Toluamidine, 1,3-Dicarbonyl compound | Acidic or basic, often requires heating | Atom-economical, straightforward | Requires anhydrous conditions, may have limited functional group tolerance, can result in lower yields |

| Suzuki-Miyaura Coupling | 2-Halopyrimidine, p-Tolylboronic acid | Palladium catalyst, base, often requires heating (conventional or microwave) | High yields, excellent functional group tolerance, mild conditions | Cost of palladium catalyst, potential for regioselectivity issues with polyhalogenated pyrimidines, removal of metal impurities |

Conclusion and Future Perspectives

The synthesis of 2-(p-Tolyl)pyrimidine has evolved significantly from its classical roots in the Pinner condensation to the highly efficient and versatile palladium-catalyzed cross-coupling reactions of the modern era. While the Pinner synthesis remains a valuable tool for its directness, the Suzuki-Miyaura coupling and other modern arylation methods offer unparalleled advantages in terms of yield, functional group tolerance, and applicability to complex molecules.

For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The continued development of more active and selective catalysts, as well as more environmentally friendly reaction conditions, will undoubtedly further enhance our ability to synthesize 2-(p-Tolyl)pyrimidine and its derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

Koley, M., Dastbaravardeh, N., Schnürch, M., & Mihovilovic, M. D. (n.d.). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. NIH. [Link]

-

Wikipedia. (n.d.). Pinner reaction. [Link]

-

Lee, C. C., Liu, C. Y., & Wu, M. J. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

-

Kumar, A., & Kumar, V. (2024). Palladium-Catalyzed Weak Chelation-Assisted Site-Selective C-H Arylation of N-Aryl Pyridones via 2-fold C-H Activation. PubMed. [Link]

-

Muceniece, D., Kodolins, O., & Lusis, V. (2013). SYNTHESIS OF 2-ARYLAMINOPYRIMIDINES FROM 1,4,6-TRISUBSTITUTED PYRIMIDINE-2(1H)-THIONES. Chemistry of Heterocyclic Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

Itoh, T., & Mase, T. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Chemistry. (2014). Pd(II)-catalyzed mild C-H ortho arylation and intramolecular amination oriented by a phosphinamide group. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

Koley, M., Dastbaravardeh, N., Schnürch, M., & Mihovilovic, M. D. (n.d.). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. NIH. [Link]

-

Chem-Impex. (n.d.). 2-(p-Tolyl)pyrimidine. [Link]

-

Selim, M. A., Zaky, O. S., & El-Maghraby, A. M. (n.d.). Novel synthesis of 2-aryl pyridazinone via condensation of 3. TSI Journals. [Link]

-

Mediterranean Journal of Chemistry. (2019). Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2-(p-Tolyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key physical properties of 2-(p-Tolyl)pyrimidine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics, such as melting and boiling points, is paramount for its effective utilization and quality control.[1] This document outlines the experimentally determined and predicted values for these properties and details the rigorous methodologies for their measurement.

Chemical Identity and Structure

2-(p-Tolyl)pyrimidine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a p-tolyl group.[1] This substitution enhances its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis.[1]

-

Chemical Name: 2-(p-Tolyl)pyrimidine

-

Molecular Formula: C₁₁H₁₀N₂[1]

-

Molecular Weight: 170.22 g/mol [1]

-

CAS Number: 77232-13-4[1]

Structure:

Caption: Chemical structure of 2-(p-Tolyl)pyrimidine.

Core Physical Properties

The melting and boiling points are critical parameters that provide insights into the purity and physical state of a compound under varying temperatures.

| Physical Property | Value | Source |

| Melting Point | 88 - 92 °C | [1] |

| 90 °C | [2][3] | |

| Boiling Point | 208.1 ± 23.0 °C (Predicted) | [2] |

The appearance of 2-(p-Tolyl)pyrimidine is typically a white to light yellow or light orange crystalline powder.[1]

Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for compound identification and quality assurance. The following sections detail the standard methodologies for measuring the melting and boiling points of 2-(p-Tolyl)pyrimidine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a valuable indicator of purity.[4]

A common and effective method for determining the melting point is the capillary method.[5]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 2-(p-Tolyl)pyrimidine is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in an oil bath within a Thiele tube. The Thiele tube's design ensures uniform heating of the oil bath through convection.[6][7]

-

Digital Melting Point Apparatus: The capillary tube is inserted into a heating block within the apparatus.[8]

-

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Differential Scanning Calorimetry is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides precise data on melting point, heat of fusion, and other thermal transitions.[9][11]

Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected by the DSC instrument as a change in heat flow compared to the inert reference.[12]

Protocol:

-

Sample Preparation: A small, accurately weighed amount of 2-(p-Tolyl)pyrimidine (typically 1-5 mg) is placed in an aluminum DSC pan and hermetically sealed.

-

DSC Analysis: The sample and an empty reference pan are placed in the DSC cell. The cell is then heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined from the onset temperature or the peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for DSC Melting Point Analysis.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13] Similar to the melting point, the boiling point is a key physical property for characterization.

For small sample quantities, the micro boiling point method is a convenient and accurate technique.[14][15]

Protocol:

-

Sample Preparation: A small amount of liquid 2-(p-Tolyl)pyrimidine (if melted) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[14]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[14][16]

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.[14]

-